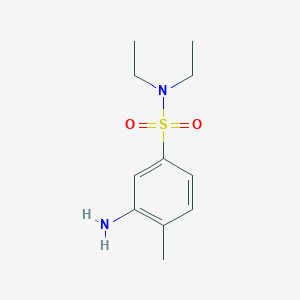

3-amino-N,N-diethyl-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N,N-diethyl-4-methylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Amino-N,N-diethyl-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H20N2O2S

- Molecular Weight : 256.36 g/mol

The compound features an amino group and a sulfonamide moiety, which are critical for its biological interactions. The presence of diethyl and methyl substituents enhances its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfonamide group can participate in hydrogen bonding, which is essential for enzyme inhibition and modulation of biochemical pathways.

Interaction with Enzymes

Research indicates that sulfonamides often act as inhibitors of carbonic anhydrase (CA) isoforms. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory activity against CA IX and CA XII, which are associated with tumor growth and metastasis .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

- Tested Bacteria :

- Staphylococcus aureus

- Escherichia coli

- Proteus mirabilis

In vitro studies demonstrated that this compound exhibited varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values indicating its potency against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. It has been noted that sulfonamide derivatives can inhibit glyoxalase I (Glo-I), an enzyme implicated in cancer cell proliferation. The inhibition of Glo-I by compounds similar to this compound suggests a promising avenue for developing anticancer agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of this compound:

- Antibacterial Activity Study :

- Enzyme Inhibition Studies :

- Anticancer Research :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-N,N-diethylbenzenesulfonamide | Similar to 3-amino derivative | Moderate antibacterial activity |

| 3-Amino-N,N-dimethylbenzenesulfonamide | Lacks diethyl groups | Reduced enzyme inhibition potency |

| 3-Amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide | Additional methyl groups | Enhanced reactivity and potential |

The unique structural features of this compound contribute to its distinct biological activity compared to related compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Properties

3-Amino-N,N-diethyl-4-methylbenzenesulfonamide exhibits significant antibacterial activity. Sulfonamides, including this compound, function by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. This mechanism inhibits bacterial growth, making the compound a candidate for treating bacterial infections.

Potential Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. However, further research is required to substantiate these claims and explore its mechanisms of action in inflammation.

Synthesis of Azo Dyes

Another prominent application of this compound is in the synthesis of azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability. The compound acts as a diazo component in the synthesis process, which involves coupling reactions that yield azo compounds with diverse applications.

Chemical Synthesis and Derivatives

The versatility of this compound extends to its role as a building block in organic synthesis. It can be utilized to create various derivatives that may exhibit unique biological activities or chemical properties. The following table summarizes some related compounds and their key features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sulfanilamide | CHNOS | First discovered sulfonamide antibiotic |

| N,N-Diethyl-p-toluenesulfonamide | CHNOS | Similar structure but lacks amino group |

| 4-Amino-N,N-diethylbenzenesulfonamide | CHNOS | Contains an amino group but different substitutions |

The structural uniqueness of this compound enhances its antibacterial activity while potentially offering additional therapeutic benefits compared to other similar compounds.

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonamides, including this compound, demonstrated its effectiveness against multiple strains of bacteria. The compound was tested in vitro against Gram-positive and Gram-negative bacteria, showing promising results that warrant further clinical investigation.

Case Study 2: Azo Dye Synthesis

Research highlighted the use of this compound in synthesizing azo dyes for textile applications. The study outlined the reaction pathways and conditions required to achieve optimal yields and colorfastness in the final products, showcasing its industrial relevance.

Propriétés

IUPAC Name |

3-amino-N,N-diethyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPZZPGQCSFZLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407317 |

Source

|

| Record name | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17354-60-8 |

Source

|

| Record name | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.